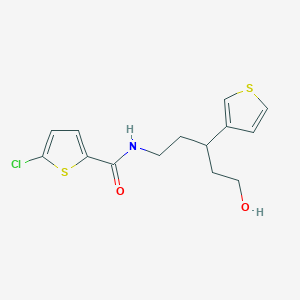
Neosartoricin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neosartoricin belongs to the class of organic compounds known as anthracenes . These are organic compounds containing a system of three linearly fused benzene rings .
Synthesis Analysis
This compound is produced by a six-gene cluster in Aspergillus fumigatus and Neosartorya fischeri . This cluster was also identified as producing the related fumicyclines . The cluster’s PKS, NscA/FccA, produces a decaketide chain, the longest known of all PKSs so far described .
Molecular Structure Analysis
The formal name of this compound is (2S,3R)-2-(acetyloxy)-3,4-dihydro-3,6,8,9-tetrahydroxy-3-[ (3Z)-4-hydroxy-2-oxo-3-penten-1-yl]-10- (3-methyl-2-buten-1-yl)-1(2H)-anthracenone . It has a molecular formula of C26H28O9 and a formula weight of 484.5 .
Chemical Reactions Analysis
The production of this compound involves a series of chemical reactions. For instance, in a co-culture system of cyanobacterium Synechococcus elongatus FL130 with the filamentous fungus Aspergillus nidulans TWY1.1, polyketide this compound B was produced from TWY1.1 .
科学的研究の応用
Antibiotic Activity and Molecular Configuration
Neosartoricin, a compound isolated from the endophytic fungus Aspergillus fumigatiaffinis, has demonstrated significant antibacterial activity against a broad spectrum of Gram-positive bacteria. Its absolute configuration, including axial and central chirality elements, was established for the first time, showing promising results against staphylococci, streptococci, enterococci, and Bacillus subtilis with minimal inhibitory concentrations ranging from 4 to 32 μg/mL. This highlights its potential as a powerful antibiotic agent (A. Ola et al., 2014).
Immunomodulatory Properties
The activation of silent gene clusters in pathogenic fungi led to the isolation of this compound, which exhibited T-cell antiproliferative activity, suggesting a potential role as an immunosuppressive agent. This prenylated anthracenone structure provides a new avenue for exploring immunomodulatory drugs, particularly in conditions requiring suppression of the immune response (Y. Chooi et al., 2013).
Anti-influenza Activity
This compound derivatives, Neosartoryadins A and B, with unique quinazoline and imidazoindolone ring systems, isolated from the mangrove-derived fungus Neosartorya udagawae, displayed anti-influenza virus A (H1N1) activities. These findings indicate the potential of this compound-related compounds in antiviral therapies, presenting a novel approach to influenza treatment (Guihong Yu et al., 2016).
Antimicrobial and Anticancer Potential
Research into the genus Neosartorya has unveiled compounds with diverse bioactivities, including antimicrobial and antimalarial effects, as well as cytotoxicity against cancer cell lines. The ethyl acetate crude extract from Neosartorya has shown significant potency against gram-positive bacteria and cancer cell lines, underscoring the genus's potential for developing new antibiotics and anticancer drugs (S. Poeaim et al., 2016).
作用機序
将来の方向性
The production of Neosartoricin involves complex biological systems and pathways . Future research could focus on optimizing these systems for more efficient production of this compound and related compounds. Additionally, further studies could explore the potential applications of this compound in medical and pharmaceutical contexts, given its immunosuppressive properties .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Neosartoricin involves the condensation of two molecules of 3-methyl-2-butenal with one molecule of 2,4-pentanedione in the presence of a base catalyst to form the intermediate compound, 2-(3-methylbut-2-enylidene)-4-penten-1,3-dione. This intermediate is then subjected to a Diels-Alder reaction with furan to yield Neosartoricin.", "Starting Materials": [ "3-methyl-2-butenal", "2,4-pentanedione", "base catalyst", "furan" ], "Reaction": [ "Step 1: Condensation of 3-methyl-2-butenal and 2,4-pentanedione in the presence of a base catalyst to form the intermediate, 2-(3-methylbut-2-enylidene)-4-penten-1,3-dione.", "Step 2: Diels-Alder reaction of the intermediate with furan to yield Neosartoricin." ] } | |
CAS番号 |
1421941-29-8 |
分子式 |
C26H28O9 |
分子量 |
484.501 |
IUPAC名 |
[(2S,3R)-3-(2,4-dioxopentyl)-3,6,8,9-tetrahydroxy-10-(3-methylbut-2-enyl)-1-oxo-2,4-dihydroanthracen-2-yl] acetate |
InChI |
InChI=1S/C26H28O9/c1-12(2)5-6-17-18-8-15(29)9-20(31)21(18)23(32)22-19(17)11-26(34,10-16(30)7-13(3)27)25(24(22)33)35-14(4)28/h5,8-9,25,29,31-32,34H,6-7,10-11H2,1-4H3/t25-,26+/m1/s1 |
InChIキー |
JRIXXIVDDHYRRL-FTJBHMTQSA-N |
SMILES |
CC(=CCC1=C2C=C(C=C(C2=C(C3=C1CC(C(C3=O)OC(=O)C)(CC(=O)CC(=O)C)O)O)O)O)C |
溶解性 |
not available |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Neosartoricin and where is it found?
A1: this compound is a prenylated anthracenone, a type of polyketide metabolite. [] It was first discovered through genome mining of silent gene clusters in the fungi Aspergillus fumigatus and Neosartorya fischeri. [] Further research revealed a homologous gene cluster in dermatophyte species like Trichophyton and Arthroderma, which cause skin infections. []
Q2: How is this compound produced in the laboratory?
A2: Researchers have successfully produced this compound in the lab using heterologous expression. This involves transferring the gene cluster responsible for this compound biosynthesis into a host organism, such as Aspergillus nidulans. [, ] This approach has been instrumental in characterizing the compound and its derivatives.
Q3: Are there any derivatives or related compounds to this compound?
A4: Yes, research has identified a structurally related compound called this compound B. [] Additionally, a novel polycyclic metabolite named Hancockinone A, featuring a unique prenylated 6/6/6/5 tetracarbocyclic skeleton, was discovered through the activation of a cryptic polyketide synthase gene cluster in Aspergillus hancockii. [] This compound was found to be derived from this compound B through the action of a specific cytochrome P450 enzyme. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



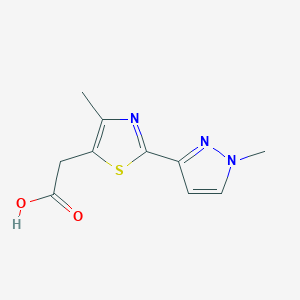

![3-fluoro-4-methyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B2670961.png)
![(2Z)-6,8-dichloro-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2670964.png)
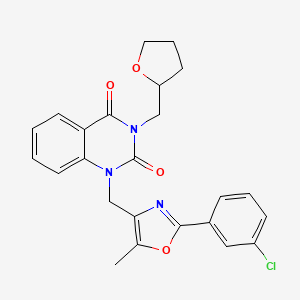
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2670969.png)

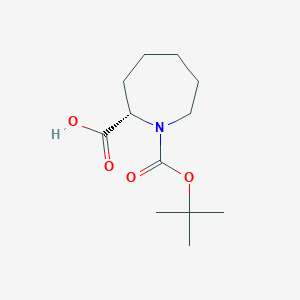
![4-[(4-Methoxyphenyl)sulfamoyl]benzenesulfonyl fluoride](/img/structure/B2670972.png)
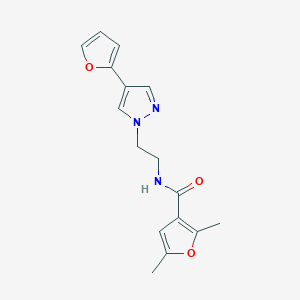
![(Z)-methyl 3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate](/img/structure/B2670974.png)
![(2E)-3-[(2-chloro-6-fluorobenzyl)thio]-3-[(3,5-dimethylphenyl)amino]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B2670975.png)
